molecular formula C18H18ClNO3 B1681812 ZPCK CAS No. 26049-94-5

ZPCK

Cat. No.: B1681812
CAS No.: 26049-94-5
M. Wt: 331.8 g/mol
InChI Key: OYHLRJGDELITAF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

ZPCK plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both binding and modulation of activity . For instance, this compound is known to inhibit the autophagy mechanism and promote cell death .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound is known to inhibit the autophagy mechanism, a process that is crucial for maintaining cellular homeostasis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that this compound can have threshold effects, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Comparison with Similar Compounds

Z-L-Phe-CMK is unique in its selective inhibition of SARS-CoV Mpro. Similar compounds include:

These compounds share the chloromethyl ketone functional group but differ in their selectivity and applications.

Properties

IUPAC Name

benzyl N-(4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c19-12-17(21)16(11-14-7-3-1-4-8-14)20-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHLRJGDELITAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)CCl)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26049-98-9, 26049-94-5
Record name Carbamic acid, benzyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamic acid, benzyl ester, L-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 26049-98-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: ZPCK, also known as N-carbobenzoxy-L-phenylalanine chloromethyl ketone, is a potent and irreversible inhibitor of chymotrypsin-like serine proteases. It acts by covalently binding to the histidine residue (His-57) in the active site of these enzymes. [] This binding prevents the enzyme from cleaving peptide bonds in proteins, effectively inhibiting its proteolytic activity.

ANone: this compound treatment has been shown to:

  • Inhibit intracellular transport of IgG molecules through Fc receptors in murine trophoblast cells. This blockage of IgG transport consequently prevents the antibody-mediated inhibition of IFN-gamma-induced surface class II major histocompatibility complex (MHC) expression. []
  • Synergistically increase protein-tyrosine phosphorylation in avian cells when combined with sodium orthovanadate (Na3VO4). This suggests an interplay between chymotrypsin-like protease activity and tyrosine phosphorylation pathways. []
  • Inhibit the detachment of Actinomyces viscosus from saliva-coated hydroxyapatite by human polymorphonuclear leukocytes (PMN). This finding suggests a role for chymotrypsin-like proteases in the interaction between PMNs and bacteria. []

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